![molecular formula C10H19ClN2O B2511335 (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride CAS No. 1332765-60-2](/img/structure/B2511335.png)
(S)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride
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Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of amides with various reagents to create heterocyclic structures. For instance, the paper titled "N-1-Naphthyl-3-oxobutanamide in Heterocyclic Synthesis: A Facile Synthesis of Nicotinamide, Thieno[2,3-b]pyridine, and Bi- or Tricyclic Annulated Pyridine Derivatives Containing Naphthyl Moiety" describes the synthesis of pyridine derivatives from N-1-Naphthyl-3-oxobutanamide using arylidinecyanothioacetamide in an ethanol/piperidine solution . This suggests that similar methods could potentially be applied to synthesize the compound (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride by substituting the starting materials with appropriate cyclobutane and piperidine derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride is characterized by the presence of a piperidine ring, which is a common feature in many biologically active compounds. The first paper discusses a derivative of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide, which shares the piperidine motif . The molecular modeling studies conducted in this paper could provide insights into the conformational preferences and potential binding interactions of the piperidine ring in the compound of interest.
Chemical Reactions Analysis
The chemical reactions described in the second paper involve the transformation of pyridine derivatives into various heterocyclic structures . These reactions include cyclization, saponification, and rearrangement processes, which are common in the synthesis of complex organic molecules. By analogy, (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride could undergo similar reactions, depending on the functional groups present in the molecule and the reaction conditions applied.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride are not directly reported in the provided papers, the properties of structurally related compounds can be inferred. For example, the solubility, melting point, and stability of the compound could be influenced by the presence of the piperidine ring and the cyclobutane moiety. The hydrochloride salt form of the compound would likely enhance its water solubility, making it more suitable for biological studies.
Scientific Research Applications
Synthetic Processes and Chemical Properties
Synthesis and Applications in CNS Disorders : The scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a compound similar to (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride, has been established for potential treatment of central nervous system disorders. This process involves acylation, deprotection, and salt formation, resulting in high purity and yield suitable for large-scale production (Wei et al., 2016).
Enantioselective Preparation for CGRP Receptor Inhibition : The enantioselective synthesis of related compounds, such as (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, highlights the potential in treating CGRP receptor-mediated conditions. This involves a multi-step, stereoselective synthesis with potential applications in neurological conditions (Cann et al., 2012).
Therapeutic Applications
Potential Antipsychotic Agents : Heterocyclic analogs of related compounds, evaluated for their binding to dopamine and serotonin receptors, have shown promise as potential antipsychotic agents. These compounds, including various heterocyclic carboxamides, have demonstrated significant in vivo activities, suggesting their potential utility in psychiatric medicine (Norman et al., 1996).
Anticancer and Cytotoxic Agents : Piperidine derivatives, such as 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, have been identified as a new class of cytotoxic agents with significant activity against various cancer cell lines. This suggests their potential application in cancer therapy (Dimmock et al., 1998).
Neurological and Cognitive Enhancements
Histamine H3 Antagonists for Cognitive Disorders : Compounds like 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride and related piperidine derivatives have been studied as histamine H3 antagonists. These compounds are potential treatments for cognitive disorders, including Alzheimer's disease, due to their ability to modulate neurotransmitter release and activate intracellular signaling pathways (Brioni et al., 2011).
Anti-Acetylcholinesterase Activity for Antidementia Agents : Piperidine derivatives, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been synthesized and evaluated for anti-acetylcholinesterase activity. These compounds, particularly those with specific substitutions, have shown high potency and selectivity, suggesting their potential as antidementia agents (Sugimoto et al., 1990).
properties
IUPAC Name |
N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-10(8-3-1-4-8)12-9-5-2-6-11-7-9;/h8-9,11H,1-7H2,(H,12,13);1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBSPKZXYSOGDC-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)C2CCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride |
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